Ampholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

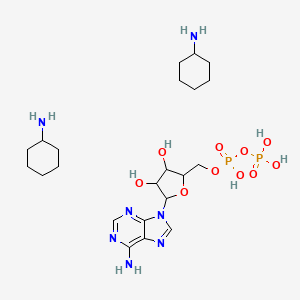

Ampholine is a low molecular weight synthetic compound used primarily as a reagent in isoelectric focusing (IEF). It is a mixture of 600-700 different homologues within a defined isoelectric point range, typically between pH 3.5 and 10.0 . This compound is known for its high buffering capacity at its isoelectric points, making it an essential tool in protein electrophoresis and other biochemical applications .

Méthodes De Préparation

Ampholine is prepared by the reaction of aliphatic oligoamines with acrylic acids . This reaction results in a mixture of ampholytes with varying isoelectric points. The synthetic process involves the careful control of reaction conditions to ensure the desired range of isoelectric points is achieved. Industrial production methods typically involve large-scale reactions under controlled conditions to produce this compound in bulk quantities .

Analyse Des Réactions Chimiques

Ampholine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.

Reduction: Reduction reactions are also possible but are not commonly employed in the use of this compound.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. The major products formed from these reactions vary based on the specific conditions and reagents used .

Applications De Recherche Scientifique

Mécanisme D'action

Ampholine exerts its effects by generating a pH gradient under the application of an electric field. The ampholytes in this compound migrate to their respective isoelectric points, where their net charges are zero. This migration creates a stable pH gradient that allows for the separation of amphoteric molecules, such as proteins, based on their isoelectric points . The high buffering capacity of this compound at its isoelectric points ensures precise and reproducible separation of proteins .

Comparaison Avec Des Composés Similaires

Ampholine is often compared with other carrier ampholytes, such as Pharmalyte. Both this compound and Pharmalyte are mixtures of ampholytes with a spectrum of isoelectric points, but they differ in their chemical composition and production methods . This compound is produced by reacting aliphatic oligoamines with acrylic acids, whereas Pharmalyte is a co-polymer of glycine, glycylglycine, amines, and epichlorhydrin . This difference in production results in variations in their isoelectric points and buffering properties .

Similar compounds to this compound include:

Pharmalyte: Another carrier ampholyte used in isoelectric focusing with a different chemical composition.

Servalyte: A similar product used for creating pH gradients in isoelectric focusing.

This compound’s uniqueness lies in its specific range of isoelectric points and its high buffering capacity, making it a preferred choice for many biochemical applications .

Propriétés

Formule moléculaire |

Tb94 |

|---|---|

Poids moléculaire |

14938.983 g/mol |

Nom IUPAC |

terbium |

InChI |

InChI=1S/94Tb |

Clé InChI |

FAOWCMIVGGTIEY-UHFFFAOYSA-N |

SMILES canonique |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)

![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)

![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)

![tert-butyl N-[4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate](/img/structure/B13383775.png)

![Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate](/img/structure/B13383789.png)

![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)

![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)